molecular formula C19H12N2 B1258215 4-(9H-Carbazol-9-YL)benzonitrile CAS No. 57103-17-0

4-(9H-Carbazol-9-YL)benzonitrile

Cat. No. B1258215
CAS RN: 57103-17-0
M. Wt: 268.3 g/mol
InChI Key: IHDDUZSNZRAXFF-UHFFFAOYSA-N
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Description

“4-(9H-Carbazol-9-YL)benzonitrile” is a compound that has been studied for its potential applications in organic light-emitting diodes (OLEDs) . It is a part of a series of novel hole-transporting materials (HTMs) based on 4-(9H-carbazol-9-yl)triphenylamine conjugated with different carbazole or triphenylamine derivatives .


Synthesis Analysis

The compound can be synthesized by Suzuki coupling reactions . The resulting compounds from this process have shown good thermal stabilities with high glass transition temperatures between 148 and 165 °C .


Molecular Structure Analysis

The molecular structure of “4-(9H-Carbazol-9-YL)benzonitrile” is complex and involves a carbazole donor and a benzonitrile acceptor . The compound is part of a larger family of carbazole-based compounds, which are known for their versatility in functionalization, good chemical and environmental stability .


Chemical Reactions Analysis

The chemical reactions involving “4-(9H-Carbazol-9-YL)benzonitrile” are complex and involve several steps . The compound has been used in the synthesis of other compounds, demonstrating its versatility in chemical reactions .


Physical And Chemical Properties Analysis

“4-(9H-Carbazol-9-YL)benzonitrile” has a molecular weight of 268.31 . It has a melting point of 175-177 °C and a predicted boiling point of 408.7±37.0 °C . The compound also has a predicted density of 1.15±0.1 g/cm3 .

Scientific Research Applications

OLED Applications

4-(9H-Carbazol-9-yl)benzonitrile and its derivatives are prominent in the field of organic light-emitting diodes (OLEDs). Studies have shown that these compounds are highly effective in creating efficient blue-emitting materials for OLEDs. For instance, Wang et al. (2020) synthesized novel bipolar anthracene-based compounds, including derivatives of 4-(9H-Carbazol-9-yl)benzonitrile, demonstrating their utility in nondoped electroluminescent devices with excellent performance in deep-blue emission (Wang et al., 2020). Similarly, Balijapalli et al. (2020) reported the synthesis of pentacarbazolyl-benzonitrile derivatives for use in bluish-green OLEDs, showcasing high photoluminescence quantum yields (Balijapalli et al., 2020).

Optical Materials

The compound has also been explored in the field of optical materials. Mydlova et al. (2020) studied molecules based on 4-(9H-Carbazol-9-yl)benzonitrile for nonlinear optical (NLO) applications, demonstrating their potential in this area (Mydlova et al., 2020). Additionally, studies like that of Xie et al. (2018) have synthesized and characterized blue luminescent bipolar materials constructed with carbazole and anthracene units, where 4-cyanophenyl substitute at the 9-position of the carbazole unit played a crucial role (Xie et al., 2018).

Antimicrobial Applications

In the field of antimicrobial research, Salih et al. (2016) utilized 9H-carbazole, a precursor to compounds like 4-(9H-Carbazol-9-yl)benzonitrile, to prepare new heterocyclic derivatives with antimicrobial activities (Salih et al., 2016).

Photocatalysis

Furthermore, in photocatalysis, Shah et al. (2020) employed a combination of organic photocatalysts, including derivatives of 4-(9H-Carbazol-9-yl)benzonitrile, for amide bond formations in a study exploring innovative approaches to chemical synthesis (Shah et al., 2020).

Polymerization and Material Science

Additionally, studies like that of Tabata et al. (2016) have explored the polymerization of carbazole derivatives, including 4-(9H-Carbazol-9-yl)benzonitrile, demonstrating their potential in creating polymers with broad absorption from UV to near IR region, indicating effective expansion of π-conjugated systems (Tabata et al., 2016).

properties

IUPAC Name

4-carbazol-9-ylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12N2/c20-13-14-9-11-15(12-10-14)21-18-7-3-1-5-16(18)17-6-2-4-8-19(17)21/h1-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHDDUZSNZRAXFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=CC=C(C=C4)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30599331
Record name 4-(9H-Carbazol-9-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30599331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(9H-Carbazol-9-YL)benzonitrile

CAS RN

57103-17-0
Record name 4-(9H-Carbazol-9-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30599331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
24
Citations
B Patil, J Lade, P Sathe, A Tripathi… - Journal of Physical …, 2021 - Wiley Online Library
We have synthesized a series of novel hybrid molecules 9‐(2‐cyanophenyl)‐9H‐carbazole‐3‐carbonitrile (o‐CNCbzCN), 9‐(3‐cyanophenyl)‐9H‐carbazole‐3‐carbonitrile (m‐…
Number of citations: 3 onlinelibrary.wiley.com
X Yan, Z Cheng, T Yang, C Li, Y Wang - Organic Electronics, 2022 - Elsevier
In order to explore the relationship between molecular structure and the potential of being host materials, two carbazole-benzonitrile based molecules (DCzBNPh-1 and DCzBNPh-2) …
Number of citations: 2 www.sciencedirect.com
TH Ha, KW Kim, YJ Choi, SW Kang, JY Yoo… - Journal of …, 2023 - Elsevier
Recently, thermally activated delayed fluorescence (TADF) emitters have been successfully developed for highly efficient organic light-emitting diodes (OLEDs). In this study, we …
Number of citations: 2 www.sciencedirect.com
P Xie, N Yuan, S Li, Y Ouyang, Y Zhu, H Liang - Luminescence, 2018 - Wiley Online Library
With carbazole and p‐cyanobromobenzene as raw materials, 4‐(3,6‐di (anthracen‐9‐yl)‐9H‐carbazol‐9‐yl)benzonitrile (DACB) and 4‐(3,6‐bis(anthracene ‐9‐ylethynyl)‐9H‐carbazol‐…
JY Yoo, YJ Choi, KW Kim, TH Ha, CW Lee - Dyes and Pigments, 2023 - Elsevier
The challenges associated with thermally activated delayed fluorescence (TADF) materials are the reduced efficiency and lifetime because of the triplet-exciton lifetimes and thermal …
Number of citations: 3 www.sciencedirect.com
W Song, Y Chen, Q Xu, H Mu, J Cao… - ACS applied materials …, 2018 - ACS Publications
Herein, a series of universal bipolar host materials, 9,9′-([1,2,4]triazolo[1,5-a]pyridine-2,6-diylbis(4,1-phenylene))bis(9H-carbazole) (TP26Cz1), 3-(2-(4-(9H-carbazol-9-yl)phenyl)-[1,2,4…
Number of citations: 50 pubs.acs.org
HL Lee, WJ Chung, JY Lee - Chemical Engineering Journal, 2021 - Elsevier
Two thermally activated delayed fluorescent (TADF) emitters built on the design approach isolating two TADF chromophores were developed by coupling them through a meta- …
Number of citations: 3 www.sciencedirect.com
W Song, L Gao, T Zhang, J Huang, J Su - Journal of Luminescence, 2019 - Elsevier
In this work, two host materials, 9-(4-(7-(9,9'-spirobi[fluoren]−2-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)phenyl)−9H-carbazole (CzTPSp1) and 9-(4-(6-(9,9'-spirobi[fluoren]−2-yl)-[1,2,4]triazolo[…
Number of citations: 21 www.sciencedirect.com
J Tong, Y Cao, YW Zhang, P Wang, P Wang… - Angewandte …, 2022 - Wiley Online Library
Herein, we report the structures of chiral‐at‐cage carborane derivatives bearing carbazole chromophores that emit circularly polarized luminescence (CPL) and aggregation‐induced …
Number of citations: 6 onlinelibrary.wiley.com
Y Tan, Z Wang, C Wei, Z Liu, Z Bian, C Huang - Organic Electronics, 2019 - Elsevier
Deep-blue organic light-emitting diodes (OLEDs) with the Commission Internationale de L'e'clairage (CIE) coordinates matching the European Broadcasting Union (EBU) standard blue …
Number of citations: 7 www.sciencedirect.com

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